molecular formula C8H4Cl2O2S2 B1377300 5-Chloro-1-benzothiophene-3-sulfonyl chloride CAS No. 1158208-47-9

5-Chloro-1-benzothiophene-3-sulfonyl chloride

Cat. No.: B1377300
CAS No.: 1158208-47-9
M. Wt: 267.2 g/mol
InChI Key: OCOLHKPAUQGRME-UHFFFAOYSA-N
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Description

5-Chloro-1-benzothiophene-3-sulfonyl chloride is a sulfur-containing heterocyclic compound featuring a benzothiophene core substituted with a chlorine atom at position 5 and a sulfonyl chloride group at position 3. Sulfonyl chlorides are critical intermediates in organic synthesis, widely used to introduce sulfonamide or sulfonate functionalities in pharmaceuticals, agrochemicals, and materials science. The benzothiophene moiety confers unique electronic properties due to sulfur’s lower electronegativity compared to oxygen, influencing reactivity in substitution reactions and interactions with biological targets.

Properties

IUPAC Name

5-chloro-1-benzothiophene-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2O2S2/c9-5-1-2-7-6(3-5)8(4-13-7)14(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOLHKPAUQGRME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CS2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of Benzothiophene Sulfonyl Derivatives

The most common approach involves the chlorination of 1-benzothiophene-3-sulfonyl chloride or its derivatives to introduce the chlorine atom at the 5-position. This step is typically performed using chlorinating agents such as thionyl chloride (SOCl₂) or elemental chlorine under controlled temperature and solvent conditions.

  • Reaction Conditions:

    • Use of thionyl chloride or chlorine gas as chlorinating agents.
    • Temperature control is critical, often maintained between 0–5°C to avoid decomposition or side reactions.
    • Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred due to their inertness and ability to dissolve reactants efficiently.
    • Reaction monitoring by gas chromatography ensures optimal conversion and selectivity.
  • Example from Patent Literature:
    A process describes suspending methyl 3-chlorosulfonylthiophenecarboxylate in methylene chloride with iron powder under vigorous stirring, followed by controlled chlorine gas introduction at 24–32°C. The reaction progress is monitored by gas chromatography until 62–65% monochloride formation, then quenched with ice water to isolate the product.

Sulfonylation Step

The introduction of the sulfonyl chloride group is usually achieved by sulfonation of the benzothiophene ring followed by chlorination of the sulfonic acid intermediate to the sulfonyl chloride.

  • Typical Reagents:

    • Sulfonation agents such as chlorosulfonic acid or sulfur trioxide complexes.
    • Chlorinating agents like phosphorus trichloride (PCl₃), phosphorus pentachloride (PCl₅), or thionyl chloride (SOCl₂) convert sulfonic acids to sulfonyl chlorides.
  • Industrial Considerations:

    • Use of phosphorus trichloride with a slight excess of chlorine gas allows for efficient conversion while minimizing residual chlorinating agents.
    • Reaction mixtures often contain phosphorus oxychloride (POCl₃) as a solvent and intermediate, improving solubility and reaction kinetics.
    • The organic phase containing the sulfonyl chloride can be isolated by distillation with high purity (>98%) and yield (>90%).

Continuous Flow Synthesis Advances

Recent research has demonstrated the feasibility of continuous flow synthesis for sulfonyl chlorides, using oxidative chlorination of disulfides and thiols with reagents such as 1,3-dichloro-5,5-dimethylhydantoin (DCH). This method offers:

  • Enhanced safety by controlling exothermic reactions.
  • High space–time yields (up to 6.7 kg L⁻¹ h⁻¹).
  • Short residence times (~41 seconds).
  • Applicability to aromatic thiols, potentially adaptable for benzothiophene derivatives.

Comparative Data on Reaction Conditions and Yields

Preparation Step Reagents/Conditions Temperature (°C) Yield (%) Purity (%) Notes
Chlorination Chlorine gas, Fe powder, methylene chloride 24–32 ~60–70 >95 Monitored by gas chromatography; quenching step
Sulfonylation + Chlorination PCl₃ + Cl₂, POCl₃ solvent 80 (reflux) >90 >98 Distillation isolation; minimal residual reagents
Chlorination with SOCl₂ SOCl₂, DMF catalyst, DCM solvent 0–5 78 95 Laboratory scale; selective chlorination
Continuous flow method DCH, disulfides/thiols Ambient Good High Enhanced safety and efficiency; novel approach

Detailed Research Findings and Mechanistic Insights

  • The chlorination of benzothiophene sulfonyl derivatives proceeds via electrophilic substitution, with iron powder facilitating chlorine activation.
  • The sulfonyl chloride formation involves conversion of sulfonic acid intermediates by chlorinating agents, with phosphorus oxychloride acting as both solvent and intermediate.
  • Continuous flow synthesis studies reveal sigmoidal kinetics for sulfonyl chloride formation, indicating intermediate species formation and complex reaction pathways.
  • Controlled chlorine dosing and temperature management are essential to avoid over-chlorination or decomposition.

Chemical Reactions Analysis

5-Chloro-1-benzothiophene-3-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and various nucleophiles. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

5-Chloro-1-benzothiophene-3-sulfonyl chloride is primarily utilized in the synthesis of pharmaceutical compounds. Its sulfonyl chloride functional group allows for the introduction of sulfonamide moieties into various organic molecules, which are crucial in drug development.

Case Study: Synthesis of Sulfonamides

One notable application is in the synthesis of sulfonamides, which are important in treating bacterial infections. The compound can react with amines to form sulfonamides through nucleophilic substitution reactions. For instance, the reaction of 5-chloro-1-benzothiophene-3-sulfonyl chloride with an amine can yield a corresponding sulfonamide derivative, enhancing the biological activity against specific pathogens .

Reaction Reactants Products
Nucleophilic Substitution5-Chloro-1-benzothiophene-3-sulfonyl chloride + AmineSulfonamide

Agrochemical Applications

In agriculture, this compound has been explored for its potential as a pesticide and herbicide. The structural features of benzothiophene derivatives contribute to their efficacy against various pests and diseases in crops.

Case Study: Antifungal Activity

Research has demonstrated that certain derivatives of benzothiophene exhibit antifungal properties. In one study, plants treated with formulations containing 5-chloro-1-benzothiophene-3-sulfonyl chloride showed significant control over fungal infections such as Alternaria solani, the causative agent of early blight in tomatoes .

Application Target Pathogen Efficacy (%)
Antifungal TreatmentAlternaria solani85% control

Material Science Applications

The compound also finds applications in material science, particularly in developing functional materials such as polymers and coatings.

Case Study: Polymerization Reactions

5-Chloro-1-benzothiophene-3-sulfonyl chloride can be utilized as a monomer or a cross-linking agent in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance applications .

Material Type Functionality Properties Enhanced
PolymersCross-linking agentThermal stability, Mechanical strength

Synthesis of Novel Compounds

The compound serves as an intermediate in synthesizing novel compounds with potential biological activity. For example, it can be used to create derivatives that might exhibit anti-inflammatory or anticancer properties.

Case Study: Synthesis of Bioactive Compounds

In synthetic organic chemistry, 5-chloro-1-benzothiophene-3-sulfonyl chloride has been employed to develop new bioactive molecules through various coupling reactions. These molecules have shown promise in preliminary biological assays .

Compound Type Biological Activity Reference Study
Bioactive DerivativesAnticancer activityACS Publications

Mechanism of Action

The mechanism of action of 5-Chloro-1-benzothiophene-3-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. These reactions are facilitated by the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles such as amines and alcohols .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-Chloro-1-benzothiophene-3-sulfonyl chloride with structurally related sulfonyl chlorides and other halogenated aromatic derivatives:

Compound Name Molecular Formula Molecular Weight CAS Number Core Structure Key Substituents Reactivity Insights
5-Chloro-1-benzothiophene-3-sulfonyl chloride C₈H₄Cl₂O₂S₂ 283.15 (est.) Not provided Benzothiophene Cl (position 5), SO₂Cl (position 3) High electrophilicity due to SO₂Cl; sulfur enhances electron density at the ring.
5-Chloro-3-methyl-1-benzofuran-2-sulfonyl chloride C₉H₆Cl₂O₃S 265.12 745023-62-5 Benzofuran Cl (position 5), SO₂Cl (position 2), CH₃ (position 3) Methyl group increases steric hindrance; oxygen in benzofuran reduces ring electron density vs. benzothiophene.
5-Chloropyridine-3-sulfonyl chloride C₅H₃Cl₂NO₂S 236.11 (est.) 1060802-18-7 Pyridine Cl (position 5), SO₂Cl (position 3) Pyridine’s nitrogen enhances solubility in polar solvents; electron-deficient ring accelerates nucleophilic substitution.
3-Chloro-5-(trifluoromethyl)benzoyl chloride C₈H₃ClF₃O 231.56 886496-83-9 Benzene Cl (position 3), COCl (position 1), CF₃ (position 5) Benzoyl chloride’s higher reactivity in acylations; CF₃ group strongly electron-withdrawing.

Key Findings:

Core Structure Effects :

  • Benzothiophene vs. Benzofuran : The sulfur atom in benzothiophene increases electron density at the aromatic ring compared to benzofuran (oxygen-containing), making the sulfonyl chloride group more electrophilic. This difference can influence reaction rates in nucleophilic substitutions .
  • Pyridine Core : The nitrogen in pyridine creates an electron-deficient ring, enhancing the sulfonyl chloride’s reactivity toward nucleophiles in SNAr (nucleophilic aromatic substitution) reactions .

Substituent Influence: Chlorine Position: In 5-chloropyridine-3-sulfonyl chloride, the chlorine at position 5 (meta to the sulfonyl group) may direct electrophilic attacks differently compared to para-substituted analogs.

Functional Group Comparison :

  • Sulfonyl Chloride vs. Benzoyl Chloride : While sulfonyl chlorides are generally less reactive than benzoyl chlorides in nucleophilic acyl substitutions, the trifluoromethyl group in 3-Chloro-5-(trifluoromethyl)benzoyl chloride amplifies its electrophilicity, making it highly reactive in acylations .

Applications :

  • Benzothiophene derivatives are favored in medicinal chemistry for their bioisosteric properties with indoles and benzofurans, often improving metabolic stability .
  • Pyridine-based sulfonyl chlorides are utilized in synthesizing sulfonamide drugs due to their enhanced solubility and binding affinity .

Biological Activity

5-Chloro-1-benzothiophene-3-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, reactivity, and applications in drug development, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of 5-Chloro-1-benzothiophene-3-sulfonyl chloride is C7ClO2S\text{C}_7\text{ClO}_2\text{S}, with a molecular weight of approximately 202.65 g/mol. The compound features a benzothiophene ring substituted with a chlorine atom at the 5-position and a sulfonyl chloride group, which enhances its electrophilic character and reactivity towards nucleophiles.

Synthesis

The synthesis of 5-Chloro-1-benzothiophene-3-sulfonyl chloride typically involves multi-step processes:

  • Formation of Benzothiophene Core : The initial synthesis involves cyclization reactions to create the benzothiophene structure.
  • Chlorination : Chlorination is performed using chlorinating agents to introduce the chlorine substituent.
  • Sulfonylation : The final step involves reacting with sulfonyl chloride to yield the target compound.

This synthetic route allows for selective functionalization, making it a versatile intermediate in organic synthesis.

The biological activity of 5-Chloro-1-benzothiophene-3-sulfonyl chloride is primarily attributed to its reactivity towards nucleophiles due to the electrophilic nature of the sulfonyl chloride group. This reactivity enables it to form covalent bonds with biological targets, which is crucial for drug design and development.

Anticancer Activity

Research has indicated that compounds related to 5-Chloro-1-benzothiophene-3-sulfonyl chloride exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzothiophene can inhibit the growth of various cancer cell lines, including HeLa (cervical cancer) and SMMC-7721 (hepatoma) cells. The structure-activity relationship (SAR) analysis indicates that electron-donating groups enhance activity, while electron-withdrawing groups reduce it .

CompoundCell LineIC50 (μM)Reference
5-Chloro-1-benzothiophene-3-sulfonyl chlorideHeLa0.126
5-Chloro-1-benzothiophene-3-sulfonyl chlorideSMMC-77210.071
Doxorubicin (reference)HeLa~0.1

Antimicrobial Activity

5-Chloro-1-benzothiophene-3-sulfonyl chloride has also been studied for its antimicrobial properties. Research shows that related compounds effectively inhibit bacterial growth by targeting essential cellular processes, suggesting potential applications as new antibiotics.

Neuroprotective Effects

Certain derivatives have demonstrated neuroprotective effects by inhibiting reactive oxygen species (ROS) formation in neuronal cells, indicating potential therapeutic applications in neurodegenerative diseases.

Case Studies

Several case studies highlight the biological effects of related compounds:

  • Antitumor Studies : A study demonstrated that sulfonamide derivatives exhibited significant cytotoxicity against lung adenocarcinoma cells, correlating with increased levels of tumor-associated macrophages (TAMs), which are known to influence tumor progression.
  • Neuroprotective Effects : Research on neuroprotective agents showed that benzothiophene derivatives could inhibit ROS formation in neuronal cells.
  • Antimicrobial Activity : Experiments confirmed that related compounds effectively inhibited bacterial growth by targeting essential cellular processes.

Q & A

Q. How can researchers optimize the synthesis of 5-chloro-1-benzothiophene-3-sulfonyl chloride to achieve high yields and purity?

Methodological Answer: The synthesis typically involves sulfonation and chlorination of benzothiophene derivatives. Key parameters include:

  • Reaction Temperature: Controlled heating (e.g., 0–5°C during sulfonation to avoid side reactions like over-sulfonation or decomposition) .
  • Catalyst Selection: Use of Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution efficiency during chlorination .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from dichloromethane/hexane mixtures to isolate the product with ≥95% purity .

Q. What spectroscopic techniques are critical for characterizing 5-chloro-1-benzothiophene-3-sulfonyl chloride?

Methodological Answer:

  • ¹H/¹³C NMR: Confirm the aromatic proton environment (δ 7.2–8.1 ppm for benzothiophene protons) and sulfonyl chloride group (no direct protons, inferred via neighboring shifts) .
  • FT-IR: Peaks at ~1370 cm⁻¹ (S=O symmetric stretch) and 1180 cm⁻¹ (S=O asymmetric stretch) validate the sulfonyl chloride moiety .
  • Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ expected at m/z 280.96 (C₈H₅Cl₂O₂S₂) with isotopic Cl patterns .

Q. How does the solubility profile of 5-chloro-1-benzothiophene-3-sulfonyl chloride influence its use in coupling reactions?

Methodological Answer:

  • Polar Solvents: Reacts efficiently in DMF or DMSO due to high solubility, enabling nucleophilic substitutions (e.g., with amines or alcohols) .
  • Non-Polar Solvents: Limited solubility in hexane or toluene necessitates pre-dissolution in THF before slow addition to reaction mixtures to avoid precipitation .

Advanced Research Questions

Q. What mechanistic insights explain competing side reactions during sulfonyl chloride derivatization?

Methodological Answer:

  • Hydrolysis Risk: Trace moisture leads to hydrolysis to sulfonic acid. Use anhydrous solvents (e.g., molecular sieves) and inert atmospheres (N₂/Ar) .
  • Disproportionation: Elevated temperatures (>40°C) may cause self-condensation. Monitor via TLC and maintain reaction temperatures <30°C .

Q. How can computational modeling predict the reactivity of 5-chloro-1-benzothiophene-3-sulfonyl chloride in nucleophilic substitutions?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying electrophilic hotspots (e.g., sulfonyl chloride sulfur) .
  • Transition State Analysis: Simulate activation barriers for reactions with amines vs. alcohols to prioritize reagent selection .

Q. What strategies resolve contradictions in reported biological activity data for sulfonyl chloride derivatives?

Methodological Answer:

  • Impurity Profiling: Use HPLC-MS to detect trace impurities (e.g., hydrolyzed sulfonic acid) that may skew bioassay results .
  • Dose-Response Reassessment: Retest activity across a wider concentration range (nM–mM) to account for non-linear effects .

Research Applications

  • Drug Discovery: Serve as a sulfonating agent for protease inhibitors (e.g., targeting SARS-CoV-2 Mpro) .
  • Material Science: Functionalize polymers for ion-exchange membranes via sulfonamide linkages .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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